molecular formula C20H18N4O3S B2653735 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide CAS No. 450344-03-3

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

Cat. No.: B2653735
CAS No.: 450344-03-3
M. Wt: 394.45
InChI Key: ZKIDAALUQBAXIL-UHFFFAOYSA-N
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Description

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Thieno[3,4-c]pyrazole Core

      Starting Materials: 2,3-dimethylphenylhydrazine and 2-nitrobenzoyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.

      Procedure: The 2,3-dimethylphenylhydrazine reacts with 2-nitrobenzoyl chloride to form an intermediate hydrazone, which cyclizes to form the thieno[3,4-c]pyrazole core.

  • Functionalization

      Reagents: Various reagents can be used to introduce additional functional groups, such as alkylation or acylation agents.

      Conditions: These reactions are typically performed under mild conditions to avoid decomposition of the thieno[3,4-c]pyrazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve scalability and efficiency.

    Purification: Employing advanced purification techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of nitro derivatives or other oxidized products.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in inert solvents like ethanol or tetrahydrofuran.

      Products: Reduction can convert nitro groups to amines or other reduced forms.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Typically performed in polar solvents under mild conditions.

      Products: Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: Utilized in the development of probes for studying biological processes.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine

    Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science:

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitro group, in particular, can significantly impact its electronic properties and interactions with molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-6-5-9-17(13(12)2)23-19(15-10-28-11-16(15)22-23)21-20(25)14-7-3-4-8-18(14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIDAALUQBAXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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